(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-6-3-4-8-15(13)16(20-2)12-18-17(19)10-9-14-7-5-11-21-14/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENYDFMKGTQFL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide as an anticancer agent. The compound has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions and cycloadditions. The compound can be utilized to synthesize more complex molecules with potential biological activity .
Material Science
Polymer Chemistry
The compound's acrylamide functionality makes it suitable for polymerization processes. It can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability. Research has shown that polymers derived from this compound exhibit improved flexibility and strength compared to conventional polymers .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study 2: Polymer Development
Another research project focused on the incorporation of this compound into polyacrylamide networks. It was found that the addition of this compound resulted in polymers with enhanced thermal stability and mechanical strength, making them suitable for applications in biomedical devices .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structure can be dissected into three regions:
- Acrylamide backbone : Common to all analogs, enabling π-π interactions with target proteins.
- Furan-2-yl group : Imparts electron-rich aromaticity, influencing binding to hydrophobic pockets (e.g., in α7 nicotinic acetylcholine receptors (nAChRs) or viral helicases) .
- N-substituent : The 2-methoxy-2-(o-tolyl)ethyl group distinguishes it from other acrylamides. The methoxy enhances solubility, while the o-tolyl contributes steric bulk and hydrophobicity .
Pharmacological Targets and Mechanisms
α7 nAChR Modulation
- PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide]: A positive allosteric modulator (PAM) of α7 nAChRs, with antinociceptive effects in neuropathic pain models (IC~50~ for α7 potentiation: ~3 µM). The p-tolyl group optimizes receptor binding, while methylation (DM490) reduces activity .
- Target Compound : The 2-methoxy-2-(o-tolyl)ethyl substituent may improve binding kinetics due to increased hydrophobicity and conformational rigidity compared to PAM-2 .
SARS-CoV Helicase Inhibition
- (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide : Inhibits SARS-CoV nsp13 helicase ATPase (IC~50~ = 2.09 µM) and unwinding (IC~50~ = 13.2 µM). The sulfamoylphenyl group enhances hydrogen bonding with viral enzymes .
- Target Compound : The absence of a sulfonamide group likely redirects activity away from helicase inhibition, favoring receptor-based mechanisms .
Staphylococcus aureus Sortase A Inhibition
- (E)-3-(furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b): Inhibits bacterial sortase A (IC~50~ < 10 µM). The morpholinophenyl group facilitates enzyme active-site interactions .
- Target Compound : The bulky o-tolyl group may reduce sortase affinity compared to morpholine-containing analogs.
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- N-Substituent Effects :
- Furan vs. Thiophene :
- Furan-containing analogs (target, PAM-2) show preferential α7 nAChR modulation, while thiophene derivatives (DM497) exhibit stronger Ca~V~2.2 channel inhibition .
Q & A
Q. What are the established synthetic routes for (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, and what reaction conditions optimize yield?
The compound is synthesized via a multi-step condensation reaction. A typical approach involves:
Knoevenagel condensation : Reacting furan-2-carbaldehyde with a β-ketoester (e.g., methyl acrylate) under acidic conditions to form the α,β-unsaturated carbonyl intermediate.
Amide coupling : Using carbodiimide reagents (e.g., EDC or DCC) to couple the intermediate with 2-methoxy-2-(o-tolyl)ethylamine.
Key optimization factors include:
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR spectroscopy :
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z ~330–340) .
- IR spectroscopy : Detects acrylamide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this acrylamide derivative?
Conflicting stability data may arise from:
- Environmental factors : Hydrolysis of the acrylamide bond occurs in aqueous media at pH < 5 or > 9 .
- Light sensitivity : The furan moiety is prone to photodegradation; storage in amber vials under inert gas (N₂/Ar) is critical .
Methodological recommendations : - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Use DFT calculations to model degradation pathways and identify vulnerable functional groups .
Q. What in vitro and in vivo models are appropriate for evaluating its pharmacological activity (e.g., anti-inflammatory or antioxidant potential)?
- In vitro assays :
- Antioxidant activity : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid) and lipid peroxidation inhibition in rat liver homogenates .
- Anti-inflammatory activity : COX-2 inhibition assays and TNF-α suppression in LPS-stimulated macrophages .
- In vivo models :
- Carrageenan-induced paw edema (acute inflammation) and collagen-induced arthritis (chronic inflammation) in rodents .
- Dosage : 10–50 mg/kg/day, administered orally or intraperitoneally, with pharmacokinetic profiling to assess bioavailability .
Q. How should researchers address gaps in toxicological data for this compound?
- Acute toxicity : Perform OECD Guideline 423 studies in rodents, monitoring mortality, organ weight changes, and histopathology .
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .
- Ecotoxicity : Evaluate Daphnia magna immobilization and algal growth inhibition (EC₅₀) to assess environmental impact .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 60–80°C | |
| Catalyst | ZnCl₂ (5 mol%) | |
| Solvent | DMF/THF (1:1) | |
| Yield | 65–75% |
Q. Table 2. Pharmacological Screening Results
| Assay | Result (IC₅₀/EC₅₀) | Model |
|---|---|---|
| DPPH scavenging | 12.5 ± 1.2 µM | In vitro |
| COX-2 inhibition | 0.8 ± 0.1 µM | RAW 264.7 cells |
| TNF-α suppression | 75% at 10 µM | LPS-stimulated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
